Cefempidone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

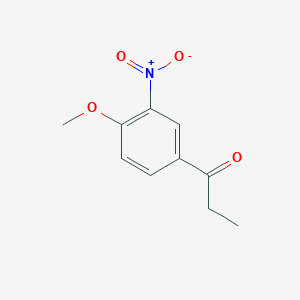

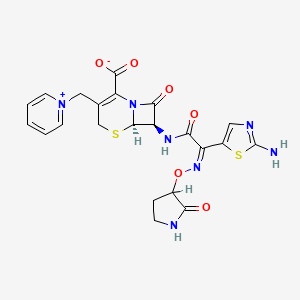

Cefempidone is a third-generation cephalosporin antibiotic. It exerts antibacterial activity by inhibiting penicillin-binding proteins involved in bacterial cell wall synthesis . This compound is known for its broad-spectrum activity against various bacterial infections.

科学的研究の応用

Cefempidone has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying β-lactam antibiotics.

Biology: Investigated for its effects on bacterial cell wall synthesis.

Medicine: Explored for its potential in treating resistant bacterial infections.

Industry: Utilized in the development of new antibacterial agents and formulations.

作用機序

セフェンピドンは、細菌細胞壁合成に不可欠なペニシリン結合タンパク質を阻害することにより、抗菌作用を発揮します 。この阻害は、ペプチドグリカン層の形成を阻害し、細胞の溶解と死に至ります。分子標的は、細胞壁合成の最終段階に関与する様々な酵素です。

類似化合物:

セフェピム: グラム陽性菌とグラム陰性菌に対してより幅広い活性を示す第4世代セファロスポリン.

セフトリアキソン: 重症細菌感染症の治療に使用される第3世代セファロスポリン.

セフェンピドンの独自性: セフェンピドンは、耐性菌株に対する安定性と活性を高める、独自の側鎖修飾によって特徴付けられます。その広範囲の活性とペニシリン結合タンパク質に対する有効性により、臨床環境における貴重な抗生物質となっています。

Safety and Hazards

While specific safety and hazard information for Cefempidone is not available in the search results, it’s important to note that all chemicals, including antibiotics like this compound, can potentially pose risks. These can include physical hazards (e.g., flammability), health hazards (e.g., toxicity), and environmental hazards .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of cefempidone involves multiple steps, starting with the preparation of the core cephalosporin structure. The key steps include:

Formation of the β-lactam ring: This is achieved through cyclization reactions involving specific precursors.

Side-chain modifications: Various chemical reactions are employed to introduce the desired side chains, enhancing the antibacterial properties of the compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis in controlled environments. The process includes:

Batch reactions: Conducted in reactors where temperature, pressure, and pH are carefully monitored.

Purification: Techniques such as crystallization and chromatography are used to obtain high-purity this compound.

化学反応の分析

Types of Reactions: Cefempidone undergoes several types of chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

類似化合物との比較

Uniqueness of Cefempidone: this compound is unique due to its specific side-chain modifications, which enhance its stability and activity against resistant bacterial strains. Its broad-spectrum activity and effectiveness against penicillin-binding proteins make it a valuable antibiotic in clinical settings.

特性

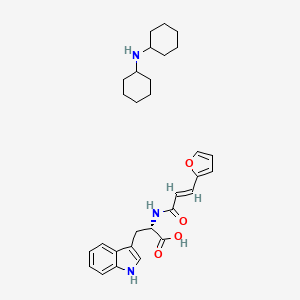

| { "Design of the Synthesis Pathway": "The synthesis pathway of Cefempidone involves the conversion of 7-aminocephalosporanic acid to the final product through a series of chemical reactions.", "Starting Materials": [ "7-aminocephalosporanic acid", "2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid", "Triethylamine", "Methanol", "Ethyl acetate", "Hydrogen chloride", "Sodium hydroxide", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "The first step involves the reaction of 7-aminocephalosporanic acid with 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid in the presence of triethylamine and methanol to form the intermediate compound.", "The intermediate compound is then treated with ethyl acetate and hydrogen chloride to form a salt.", "The salt is then treated with sodium hydroxide to form the free base.", "The free base is then reacted with sodium bicarbonate and water to form the final product, Cefempidone.", "The final product is then purified and isolated using standard techniques." ] } | |

CAS番号 |

103238-57-9 |

分子式 |

C22H21N7O6S2 |

分子量 |

543.6 g/mol |

IUPAC名 |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-(2-oxopyrrolidin-3-yl)oxyiminoacetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C22H21N7O6S2/c23-22-25-8-13(37-22)14(27-35-12-4-5-24-17(12)30)18(31)26-15-19(32)29-16(21(33)34)11(10-36-20(15)29)9-28-6-2-1-3-7-28/h1-3,6-8,12,15,20H,4-5,9-10H2,(H4-,23,24,25,26,27,30,31,33,34)/t12?,15-,20-/m1/s1 |

InChIキー |

CUCFRCCRYQDMNM-PXIRVSTKSA-N |

異性体SMILES |

C1CNC(=O)C1O/N=C(\C2=CN=C(S2)N)/C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)C[N+]5=CC=CC=C5)C(=O)[O-] |

SMILES |

C1CNC(=O)C1ON=C(C2=CN=C(S2)N)C(=O)NC3C4N(C3=O)C(=C(CS4)C[N+]5=CC=CC=C5)C(=O)[O-] |

正規SMILES |

C1CNC(=O)C1ON=C(C2=CN=C(S2)N)C(=O)NC3C4N(C3=O)C(=C(CS4)C[N+]5=CC=CC=C5)C(=O)[O-] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(Thiophen-2-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B3363496.png)

![5-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B3363504.png)

![Methyl 3-Amino-4-[(4-methylbenzyl)amino]benzoate](/img/structure/B3363515.png)